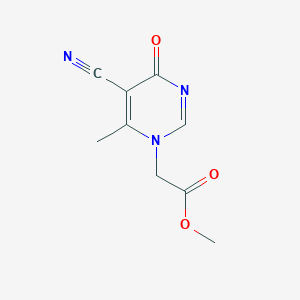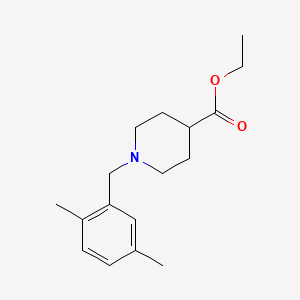![molecular formula C23H25N3O2 B5640143 [(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640143.png)
[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired structural complexity. For compounds similar to the requested molecule, synthesis might involve substitution reactions, as seen in the preparation of boric acid ester intermediates with benzene rings through a three-step substitution reaction. This process includes confirmations via FTIR, NMR spectroscopy, and mass spectrometry, highlighting the intricate steps required to synthesize complex molecules (P. Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of complex compounds is typically confirmed using X-ray diffraction, alongside computational methods such as density functional theory (DFT). These analyses provide insights into the conformational stability and electronic properties of the molecule, demonstrating the alignment of optimized molecular structures with experimental data (P. Huang et al., 2021).
Chemical Reactions and Properties
Chemical properties of complex organic molecules are influenced by their functional groups and molecular framework. For instance, studies on compounds with pyrazole and pyrrolidine structures have shown selective formation reactions using specific reagents, characterized by spectroscopic techniques such as IR, NMR, and mass analysis. These findings are crucial for understanding the reactivity and potential chemical applications of the compound (M. Malathi et al., 2019).
Propiedades
IUPAC Name |
[(3aS,9bS)-2-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25-11-18(22(24-25)17-7-3-2-4-8-17)12-26-13-20-19-9-5-6-10-21(19)28-16-23(20,14-26)15-27/h2-11,20,27H,12-16H2,1H3/t20-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKTSFUWDPRHV-NFBKMPQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN3CC4C5=CC=CC=C5OCC4(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)


![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5640085.png)

![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5640101.png)
![[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640108.png)
![6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5640114.png)
![[(3aS*,9bS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640121.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5640149.png)
![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5640159.png)
